molecular formula C18H23NO2S B281098 N-ethyl-2,4,6-trimethyl-N-(3-methylphenyl)benzenesulfonamide

N-ethyl-2,4,6-trimethyl-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B281098
M. Wt: 317.4 g/mol
InChI Key: CUIDZPGCZVQHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2,4,6-trimethyl-N-(3-methylphenyl)benzenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential in cancer research. This compound has shown promising results in inhibiting the activity of Rho GTPases, which are key regulators of cell migration and invasion.

Mechanism of Action

EHT 1864 inhibits the activity of Rho GTPases by binding to the guanine nucleotide exchange factor (GEF) domain of the Rho GTPase. This prevents the exchange of GDP for GTP, which is necessary for the activation of Rho GTPases. As a result, the downstream signaling pathways that are regulated by Rho GTPases are inhibited, leading to a reduction in tumor cell invasion and metastasis.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that EHT 1864 inhibits the activity of Rho GTPases in a dose-dependent manner. In addition, EHT 1864 has been shown to reduce the migration and invasion of tumor cells in vitro. In vivo studies have also shown that EHT 1864 can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of EHT 1864 is its specificity for Rho GTPases. This allows researchers to study the specific role of Rho GTPases in various biological processes. However, one of the limitations of EHT 1864 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of EHT 1864. One area of interest is the potential use of EHT 1864 in combination with other cancer therapies. EHT 1864 has been shown to enhance the efficacy of certain chemotherapeutic agents in vitro, and further studies are needed to explore this potential in vivo. Another area of interest is the development of more potent and selective Rho GTPase inhibitors. Finally, the potential use of EHT 1864 in the treatment of other diseases such as inflammation and fibrosis should be explored further.

Synthesis Methods

The synthesis of EHT 1864 involves several steps, starting with the reaction of 3-methylbenzenesulfonyl chloride with 2,4,6-trimethylaniline to form the intermediate compound. This intermediate is then reacted with ethylamine to produce the final product, EHT 1864. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

EHT 1864 has been extensively studied for its potential in cancer research. Rho GTPases are overexpressed in many types of cancer and are known to play a critical role in tumor cell invasion and metastasis. EHT 1864 has been shown to inhibit the activity of Rho GTPases, which can lead to a reduction in tumor cell invasion and metastasis. In addition, EHT 1864 has also been studied for its potential in treating other diseases such as inflammation and fibrosis.

properties

Molecular Formula

C18H23NO2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-ethyl-2,4,6-trimethyl-N-(3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H23NO2S/c1-6-19(17-9-7-8-13(2)12-17)22(20,21)18-15(4)10-14(3)11-16(18)5/h7-12H,6H2,1-5H3

InChI Key

CUIDZPGCZVQHSH-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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